molecular formula C7H9F2N B1593041 4,4-Difluorocyclohexanecarbonitrile CAS No. 922728-21-0

4,4-Difluorocyclohexanecarbonitrile

Cat. No. B1593041
M. Wt: 145.15 g/mol
InChI Key: IZGJQRIMRGAMTH-UHFFFAOYSA-N
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Description

4,4-Difluorocyclohexanecarbonitrile is a chemical compound with the molecular formula C7H9F2N . It has a molecular weight of 145.15 . The compound appears as a colorless to pale-yellow solid or liquid .


Molecular Structure Analysis

The InChI code for 4,4-Difluorocyclohexanecarbonitrile is 1S/C7H9F2N/c8-7(9)3-1-6(5-10)2-4-7/h6H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

4,4-Difluorocyclohexanecarbonitrile is a colorless to pale-yellow solid or liquid . It should be stored in a dry room at room temperature . .

Scientific Research Applications

  • 4,4-Difluorocyclohexanecarbonitrile is a chemical compound with the CAS Number: 922728-21-0 . It’s available in a colorless to pale-yellow solid or liquid form .
  • The compound has a molecular weight of 145.15 and its IUPAC name is 4,4-difluorocyclohexanecarbonitrile .
  • .
  • The compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
  • 4,4-Difluorocyclohexanecarbonitrile is a chemical compound with the CAS Number: 922728-21-0 . It’s available in a colorless to pale-yellow solid or liquid form .
  • The compound has a molecular weight of 145.15 and its IUPAC name is 4,4-difluorocyclohexanecarbonitrile .
  • .
  • The compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust, mist, gas, or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

4,4-difluorocyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N/c8-7(9)3-1-6(5-10)2-4-7/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGJQRIMRGAMTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C#N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635056
Record name 4,4-Difluorocyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluorocyclohexanecarbonitrile

CAS RN

922728-21-0
Record name 4,4-Difluorocyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-Difluorocyclohexanecarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Lanceron - 2010 - ueaeprints.uea.ac.uk
The aim of the project is to produce fluorinated rapamycin analogues using precursor directed biosynthesis in order to have a better understanding of the binding of rapamycin with …
Number of citations: 3 ueaeprints.uea.ac.uk
CL Cioffi, S Liu, MA Wolf, PR Guzzo… - Journal of Medicinal …, 2016 - ACS Publications
We previously disclosed the discovery of rationally designed N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 (GlyT-1), …
Number of citations: 12 pubs.acs.org
R Kanada, Y Kagoshima, T Suzuki… - Journal of Medicinal …, 2022 - ACS Publications
Histone acetylation is a post-translational modification of histones that is catalyzed by histone acetyltransferases (HATs) and plays an essential role in cellular processes. The HAT …
Number of citations: 3 pubs.acs.org

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